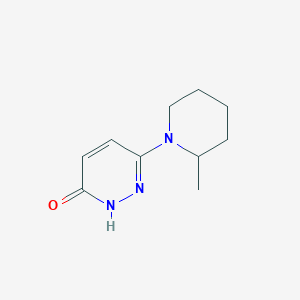

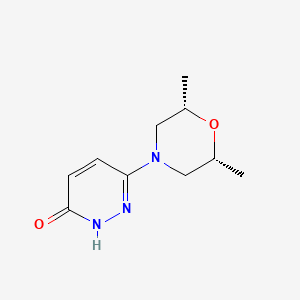

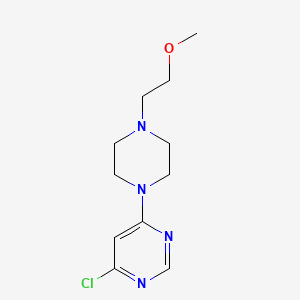

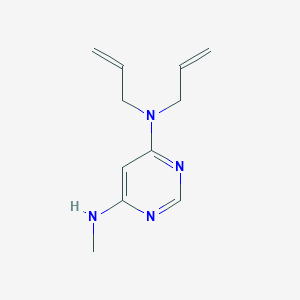

![molecular formula C10H14ClN3O3 B1479462 5-(氮杂环丁-3-基)-7-甲基-5,7-二氮杂螺[2.5]辛烷-4,6,8-三酮盐酸盐 CAS No. 2098126-85-1](/img/structure/B1479462.png)

5-(氮杂环丁-3-基)-7-甲基-5,7-二氮杂螺[2.5]辛烷-4,6,8-三酮盐酸盐

描述

Spiro-heterocycles, such as spiro-azetidin-2-one, have received special attention in medicinal chemistry due to their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .

Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Chemical Reactions Analysis

Azetidines are considered an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .科学研究应用

化妆品防腐剂作为治疗剂

一项研究探索了甲醛释放剂 (FAR) 的用途,甲醛释放剂是化妆品中常用的防腐剂,用于化学诱导角膜和巩膜的组织交联 (TXL),显示出作为治疗 TXL 剂的潜力。这项研究表明,某些化合物(可能包括氮杂环丁基衍生物)在医学应用中具有更广泛的潜力,超出了其传统用途(Natasha Babar 等,2015) 阅读更多。

不对称取代化合物的合成

对不对称取代的 5,7-二羟基香豆素的合成方法的研究(与氮杂环丁基衍生物类似,是一种特殊的化合物)讨论了羟基选择性修饰的挑战和策略。这突出了合成复杂化学分子以用于各种应用(包括药物开发)的复杂性和创新方法(R. Fatykhov 等,2020) 阅读更多。

药物分析中的分析技术

对药物产品中抗糖尿病药物恩格列净的测定分析技术的综述展示了分析和量化药物成分的复杂性。这反映了分析化学在确保药物质量和功效方面的重要性,与研究背景下的氮杂环丁基衍生物相关(K. Danao,2021) 阅读更多。

DNA 甲基转移酶抑制剂

对 DNA 甲基转移酶抑制剂(包括 5-氮杂胞苷及其对基因表达的影响)的研究提供了对分子机制的见解,这些机制可能与理解氮杂环丁基衍生物的生物活性有关,特别是如果它们与遗传物质或表观遗传机制相互作用(J. Goffin & E. Eisenhauer,2002) 阅读更多。

化学合成中的杂化催化剂

杂化催化剂在合成复杂化学结构(如 5H-吡喃并[2,3-d]嘧啶-2-酮/2,4-二酮)中的应用强调了催化和合成化学中的技术进步。这些方法可应用于氮杂环丁基衍生物的合成和功能化,以用于各种科学应用(Mehul P. Parmar 等,2023) 阅读更多。

未来方向

作用机制

Target of Action

The primary targets of 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .

Mode of Action

As a linker in ADCs and PROTACs, 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2Instead, it forms a bridge between the two key components of these molecules . In ADCs, the antibody binds to a specific antigen on the surface of cancer cells, and the cytotoxic drug kills the cells . In PROTACs, one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein. The proximity of the E3 ligase to the target protein leads to its ubiquitination and subsequent degradation .

Biochemical Pathways

The specific biochemical pathways affected by 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride depend on the targets of the ADCs or PROTACs in which it is used

Result of Action

The molecular and cellular effects of 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride are determined by the ADCs or PROTACs in which it is used . In ADCs, the result is typically the death of cancer cells . In PROTACs, the result is the degradation of a specific target protein .

Action Environment

The action, efficacy, and stability of 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins . .

属性

IUPAC Name |

7-(azetidin-3-yl)-5-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c1-12-7(14)10(2-3-10)8(15)13(9(12)16)6-4-11-5-6;/h6,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKDYVXWSRHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CC2)C(=O)N(C1=O)C3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。